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molecular formula C9H8N2O2 B580112 7-Methoxy-1,5-naphthyridin-2(1H)-one CAS No. 959615-59-9

7-Methoxy-1,5-naphthyridin-2(1H)-one

Cat. No. B580112
M. Wt: 176.175
InChI Key: JIILCZQUUQHSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071592B2

Procedure details

2,7-bis(methoxy)-1,5-naphthyridine (7.45 g, 39.210 mmol) stirred in glacial acetic acid (100 ml) at rt under argon, was treated with 33% HBr in acetic acid (100 ml). After stirring at rt for 18 h, the solvents were evaporated under reduced pressure (copious fumes of HBr were produced). The orange solid residue was stirred with water (ca. 250 ml) and the pH of the suspension was adjusted to ca. pH 6 by addition of solid sodium hydrogen carbonate. The mixture was then filtered and dried in a vacuum desiccator over P2O5 overnight to give 7-(methoxy)-1,5-naphthyridin-2(1H)-one as an off-white solid (5.958 g, 86%).
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][C:7]([O:13][CH3:14])=[CH:8][N:9]=2)[N:4]=1.Br>C(O)(=O)C>[CH3:14][O:13][C:7]1[CH:6]=[C:5]2[C:10]([CH:11]=[CH:12][C:3](=[O:2])[NH:4]2)=[N:9][CH:8]=1

Inputs

Step One
Name
Quantity
7.45 g
Type
reactant
Smiles
COC1=NC2=CC(=CN=C2C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure (copious fumes of HBr were produced)
STIRRING
Type
STIRRING
Details
The orange solid residue was stirred with water (ca. 250 ml)
ADDITION
Type
ADDITION
Details
the pH of the suspension was adjusted to ca. pH 6 by addition of solid sodium hydrogen carbonate
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum desiccator over P2O5 overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CN=C2C=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.958 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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